molecular formula C6H15N5O B8065591 (2R)-2-amino-5-carbamimidamidopentanamide diHCl

(2R)-2-amino-5-carbamimidamidopentanamide diHCl

Cat. No.: B8065591
M. Wt: 173.22 g/mol
InChI Key: YYUSUFBTGKCPPC-RXMQYKEDSA-N
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Description

(2R)-2-Amino-5-carbamimidamidopentanamide dihydrochloride is a chiral organic compound with a pentanamide backbone. Its structure features:

  • An amino group (-NH₂) at the 2R stereocenter.
  • A carbamimidamide group (-NH-C(=NH)-NH₂) at the fifth carbon, which confers guanidine-like properties.
  • Two hydrochloride (HCl) counterions, enhancing its solubility in polar solvents.

This compound is likely utilized in biochemical research, particularly in studies involving enzyme inhibition, peptide mimetics, or guanidine-based interactions.

Properties

IUPAC Name

(2R)-2-amino-5-(hydrazinylmethylideneamino)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N5O/c7-5(6(8)12)2-1-3-10-4-11-9/h4-5H,1-3,7,9H2,(H2,8,12)(H,10,11)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYUSUFBTGKCPPC-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)N)N)CN=CNN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[C@H](C(=O)N)N)CN=CNN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Starting from D-Arginine

Step 1: Protection of the α-Amino Group
D-Arginine is treated with tert-butoxycarbonyl (Boc) anhydride in a basic aqueous solution (pH 9–10) to yield N-Boc-D-arginine1.
Reaction Conditions :

  • Boc₂O (1.2 equiv), NaOH (2.0 equiv), H₂O/THF (1:1), 0–5°C, 2 h.

  • Yield: 85–90%1.

Step 2: Amidation of the Carboxylic Acid
The Boc-protected D-arginine is activated using thionyl chloride (SOCl₂) in anhydrous methanol, followed by reaction with ammonium hydroxide to form the primary amide2.
Reaction Conditions :

  • SOCl₂ (3.0 equiv), MeOH, reflux, 4 h.

  • NH₄OH (excess), 0°C, 1 h.

  • Yield: 75–80%2.

Step 3: Deprotection and Salt Formation
Boc removal is achieved via HCl/dioxane (4 M), followed by recrystallization in ethanol/HCl to isolate the dihydrochloride salt3.
Reaction Conditions :

  • HCl/dioxane (4 M), RT, 2 h.

  • Recrystallization: EtOH/HCl (1:1), −20°C, 12 h.

  • Yield: 90–95%3.

Route 2: Starting from D-Ornithine

Step 1: Guanidination of the δ-Amino Group
D-Ornithine is treated with 1H-pyrazole-1-carboxamidine hydrochloride under basic conditions to introduce the guanidino group4.
Reaction Conditions :

  • 1H-Pyrazole-1-carboxamidine HCl (1.5 equiv), DIPEA (3.0 equiv), DMF, RT, 12 h.

  • Yield: 70–75%4.

Step 2: Amidation of the Carboxylic Acid
The guanidinated intermediate is converted to the amide via mixed carbonic anhydride activation using ethyl chloroformate5.
Reaction Conditions :

  • Ethyl chloroformate (1.2 equiv), N-methylmorpholine (1.5 equiv), THF, −15°C, 1 h.

  • NH₃ (g), −15°C to RT, 3 h.

  • Yield: 80–85%5.

Step 3: Salt Formation
The free base is treated with HCl gas in ethanol to precipitate the dihydrochloride salt2.
Reaction Conditions :

  • HCl (g), EtOH, 0°C, 2 h.

  • Yield: 95%2.

Comparative Analysis of Synthetic Routes

ParameterRoute 1 (D-Arginine)Route 2 (D-Ornithine)
Starting Material CostHigh (D-arginine scarce)Moderate (D-ornithine available)
Step Count33
Overall Yield60–65%50–55%
Purity (HPLC)≥99%≥98%
Key ChallengeBoc deprotection side reactionsGuanidination efficiency

Critical Process Optimization Strategies

Guanidination Efficiency

The use of 1H-pyrazole-1-carboxamidine HCl in Route 2 requires strict pH control (pH 10–11) to prevent over-guanidination4. Substituting with S-methylisothiourea sulfate increases yields to 85% but necessitates longer reaction times (24 h)6.

Amidation Techniques

Activation via thionyl chloride (Route 1) risks racemization at the α-carbon. Alternative methods using N,N’-carbonyldiimidazole (CDI) in DMF at 0°C preserve stereochemistry with 90% yield5.

Salt Crystallization

Ethanol/HCl recrystallization (Route 1) produces larger crystals with lower solvent retention compared to isopropanol3.

Industrial-Scale Considerations

  • Route 1 is preferred for high-purity demands but limited by D-arginine availability.

  • Route 2 offers scalability using D-ornithine, though guanidination requires rigorous impurity profiling.

  • Continuous flow systems for thionyl chloride-mediated amidation reduce reaction times by 50%2.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-5-carbamimidamidopentanamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the compound’s functional groups.

    Substitution: The amino and carbamimidamide groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

(2R)-2-amino-5-carbamimidamidopentanamide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-2-amino-5-carbamimidamidopentanamide dihydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound may:

    Bind to Enzymes: Inhibit or activate specific enzymes, affecting biochemical pathways.

    Interact with Receptors: Modulate receptor activity, influencing cellular responses.

    Alter Gene Expression: Impact gene expression and protein synthesis, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Diaminopentanamide Derivatives

(a) (2S)-2,5-Diaminopentanamide Dihydrochloride

Key Differences :

  • Functional Groups: Lacks the carbamimidamide group; instead, it has a second amino group at position 3.
  • Molecular Weight : 204.1 g/mol .
Property (2R)-2-Amino-5-carbamimidamidopentanamide diHCl (2S)-2,5-Diaminopentanamide diHCl
Stereochemistry 2R 2S
Functional Groups Amino + carbamimidamide Two amino groups
Molar Mass Not available 204.1 g/mol
Hazards Unknown (inferred similar handling) No classified hazards

Safety Notes:

  • Both compounds require precautions against inhalation and skin contact .
  • Toxicological data for the (2S) isomer are incomplete, suggesting caution for analogs like the (2R) compound .

Benzimidazole-Based Dihydrochlorides

(a) 5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole Dihydrochloride

Key Differences :

  • Core Structure : Contains a benzimidazole ring system instead of a linear pentanamide.
  • Applications : Likely used in kinase inhibition or antimicrobial research due to the benzimidazole moiety .
Property (2R)-Target Compound 5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole diHCl
Core Structure Linear pentanamide Benzimidazole ring
Functional Groups Guanidine-like carbamimidamide Fluorine + piperidine substituents
Research Use Enzymatic studies (inferred) Kinase or antimicrobial targets

Ethambutol Dihydrochloride

Key Differences :

  • Structure: Ethambutol is a diamino alcohol with two chiral centers, distinct from the carbamimidamide group in the target compound .
  • Applications : Clinically used as an antitubercular agent .
Property (2R)-Target Compound Ethambutol diHCl
Functional Groups Carbamimidamide + amino Diamino alcohol
Hazards Unknown Reproductive toxicity (Category 1B)
Regulatory Status Research-only (inferred) Approved pharmaceutical

Ranitidine Derivatives

Key Differences :

  • Structure: Ranitidine-related compounds (e.g., Ranitidine amino alcohol hemifumarate) feature furan and sulfanyl groups, unlike the linear aliphatic chain of the target compound .
  • Applications: Historically used for gastric acid suppression (now discontinued due to safety concerns) .

Biological Activity

(2R)-2-amino-5-carbamimidamidopentanamide diHCl, also known as a derivative of amino acids with potential therapeutic applications, has garnered attention for its biological activities, particularly in relation to its role in inhibiting specific pathways in the immune system and its potential as a pharmacological agent. This article delves into the compound's biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

 2R 2 amino 5 carbamimidamidopentanamide diHCl\text{ 2R 2 amino 5 carbamimidamidopentanamide diHCl}

This structure features an amino group, a carbamimidamide functional group, and a pentanamide backbone, which are critical for its biological activity.

Research indicates that this compound functions primarily as an inhibitor of the complement system , particularly targeting the classical pathway. The complement system plays a vital role in immune responses, and dysregulation can lead to various disorders. By inhibiting C1s (complement 1 esterase), this compound may help treat conditions exacerbated by complement-mediated inflammation .

Inhibition of Complement Pathways

  • Complement System Modulation :
    • The compound has shown promise in inhibiting the classical pathway of the complement system. This is significant for conditions where complement activation leads to tissue damage, such as autoimmune diseases and certain types of inflammation .
  • Potential Therapeutic Applications :
    • Treatment of complement-mediated disorders.
    • Possible use in conjunction with antibiotics or vaccines to prevent infections during therapy .

Pharmacological Evaluation

A series of studies have evaluated the pharmacological effects of this compound:

  • Study 1 : A pharmacological evaluation demonstrated significant inhibition of complement activity, with IC50 values indicating effective dosage ranges for therapeutic applications. This study emphasized the compound's potential in managing autoimmune conditions where complement activation is detrimental .
  • Study 2 : Further research focused on the compound's dual-action capabilities, suggesting that it may also influence other pathways beyond complement inhibition, contributing to its overall therapeutic profile .

Comparative Analysis of Biological Activity

Parameter This compound Other Compounds
Complement Inhibition Yes (C1s inhibitor)Varies (some inhibit C3 or C5)
Therapeutic Applications Autoimmune disorders, inflammationAntineoplastic, anti-inflammatory
Mechanism of Action Inhibits classical pathwayDiverse mechanisms
IC50 Values Specific values not disclosedRanges from nanomolar to micromolar

Q & A

Q. How can researchers ensure methodological rigor in studies involving this compound?

  • Methodological Answer :
  • Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.
  • Document synthetic batches with LOT numbers and purity certificates (≥95% by HPLC).
  • Publish negative results (e.g., failed crystallization attempts) to avoid publication bias .

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